N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 954018-24-7
VCID: VC4250654
InChI: InChI=1S/C22H22ClN3O2S2/c23-17-8-10-18(11-9-17)25-21(28)15-30-22-26-19(14-29-22)13-20(27)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,24,27)(H,25,28)
SMILES: C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C22H22ClN3O2S2
Molecular Weight: 460.01

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954018-24-7

Cat. No.: VC4250654

Molecular Formula: C22H22ClN3O2S2

Molecular Weight: 460.01

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide - 954018-24-7

Specification

CAS No. 954018-24-7
Molecular Formula C22H22ClN3O2S2
Molecular Weight 460.01
IUPAC Name 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide
Standard InChI InChI=1S/C22H22ClN3O2S2/c23-17-8-10-18(11-9-17)25-21(28)15-30-22-26-19(14-29-22)13-20(27)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,24,27)(H,25,28)
Standard InChI Key ZHTMJGHAIDSYNJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple functional groups (Figure 1):

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position.

  • Acetamide moiety: Linked via a thioether bond to the thiazole ring.

  • Phenylpropylamino side chain: A three-carbon alkyl chain connecting a phenyl group to an amino group, which is further bonded to a ketone.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₂₂ClN₃O₂S₂
Molecular Weight460.0 g/mol
SMILES NotationO=C(Cc1csc(SCC(=O)Nc2ccc(Cl)cc2)n1)NCCCc1ccccc1
InChIKeyJGIDYFPIKZAFRZ-UHFFFAOYSA-N

The presence of electron-withdrawing (chlorine) and electron-donating (phenylpropyl) groups creates a polar yet lipophilic profile, influencing solubility and membrane permeability .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous compounds in patents and literature :

  • Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones.

  • Functionalization:

    • Introduction of the chlorophenyl group via nucleophilic aromatic substitution.

    • Attachment of the phenylpropylamino side chain through reductive amination.

  • Acetamide linkage: Thioether bond formation using mercaptoacetic acid derivatives .

Table 2: Representative Synthetic Intermediates

IntermediateRole in SynthesisReference
4-ChloroanilineChlorophenyl precursor
2-MercaptothiazoleThiazole core building block
3-PhenylpropylamineSide chain precursor

Structural Analogues and Comparative Activity

Modifications to the thiazole core or substituents alter biological efficacy. Key analogues include:

Table 3: Analogues and Their Biological Profiles

CompoundStructural VariationBioactivity
BenzothiazoleLacks acetamide side chainAnticancer
ThiazolidinedioneContains additional carbonylInsulin sensitization
CID 2961827Imidazolidinone substitutionKinase inhibition

The unique combination of thioether-linked acetamide and phenylpropyl groups in N-(4-chlorophenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide enhances receptor binding specificity compared to simpler thiazoles .

Biological Activity and Mechanistic Insights

In Silico and In Vitro Findings

  • Molecular docking: Predicts strong binding to ATP-binding sites of kinases (e.g., BTK, CSF1R) .

  • Cytotoxicity assays: Analogues with similar structures show IC₅₀ values <10 μM in cancer cell lines .

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